molecular formula C10H17NO2 B14558433 Methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate CAS No. 62008-49-5

Methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B14558433
CAS No.: 62008-49-5
M. Wt: 183.25 g/mol
InChI Key: NVSOYIKDYLGXRJ-UHFFFAOYSA-N
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Description

Methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate is a bicyclic compound that has garnered interest in various fields of chemistry and biology. This compound is known for its conformationally restricted structure, which makes it a valuable scaffold for designing biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves an eight-step sequence. The process begins with the reaction of 2,3-bis(chloromethyl)pyridine and a C1-binucleophile. The key steps include the catalytic reduction of the pyridine ring . The overall yield of this synthetic route is approximately 9.0% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to its specific conformational restriction, which provides advantages in terms of potency and selectivity towards biological targets. This makes it a valuable compound for designing new therapeutic agents .

Properties

CAS No.

62008-49-5

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)11-7-3-5-8-4-2-6-9(8)11/h8-9H,2-7H2,1H3

InChI Key

NVSOYIKDYLGXRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC2C1CCC2

Origin of Product

United States

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